

Dihydroresveratrol structure and chemical properties.

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Compound of Interest

Compound Name: Dihydroresveratrol

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Dihydroresveratrol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural dihydrostilbenoid, is a primary and active metabolite of resveratrol. Found in sources such as wine and certain plants, it has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of **dihydroresveratrol**, with a focus on its underlying signaling pathways and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations of key pathways and workflows are included to support further research and development.

Chemical Structure and Identification

Dihydroresveratrol, systematically named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol, is a stilbenoid characterized by two phenolic rings linked by an ethyl bridge. Unlike its precursor, resveratrol, it lacks the double bond in the bridge, which influences its conformational flexibility and biological activity.

Table 1: Chemical Identifiers of **Dihydroresveratrol**

Identifier	Value
IUPAC Name	5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
CAS Number	58436-28-5
Chemical Formula	C ₁₄ H ₁₄ O ₃
SMILES	<chem>Oc1cc(cc(c1)CCc2ccc(cc2)O)O</chem>
InChI Key	HITJFUSPLYBJPE-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **dihydroresveratrol** are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.

Table 2: Physicochemical Properties of **Dihydroresveratrol**

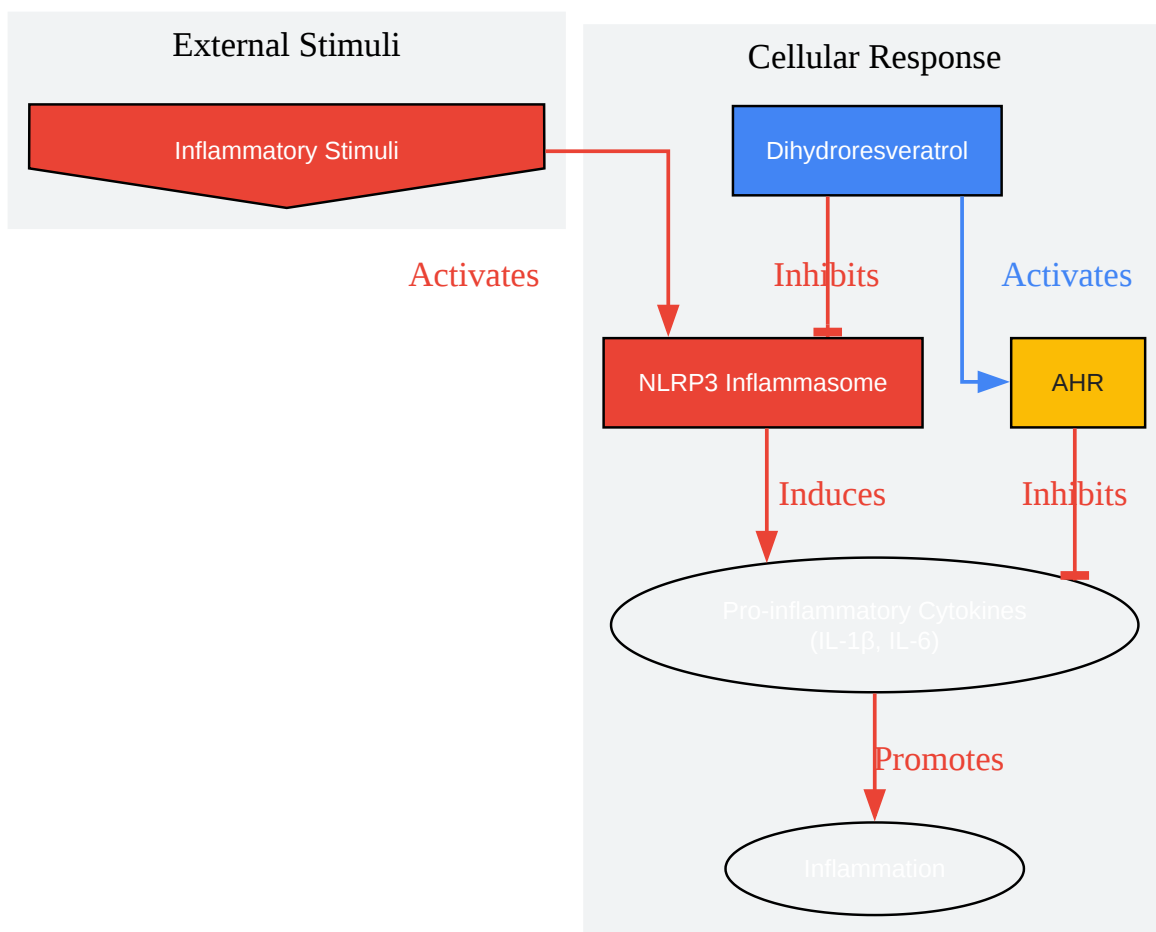
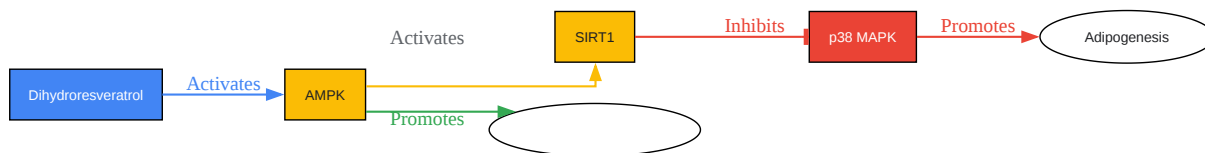
Property	Value	Source
Molecular Weight	230.26 g/mol	[2] [3] [4]
Melting Point	155-161 °C	[2] [5]
Boiling Point	430.3±14.0 °C (Predicted)	[5]
Water Solubility	0.081 g/L (Predicted)	[6]
Solubility in Organic Solvents	Soluble in DMSO (up to 40 mg/ml), Ethanol (up to 30 mg/ml), Methanol (20 mg/mL)	[4] [5] [7]
pKa (Strongest Acidic)	9.3 (Predicted)	[6] [8]
logP	2.45 - 3.6 (Predicted)	[6]
Polar Surface Area	60.69 Å ² (Predicted)	[6] [8]

Biological Activity and Signaling Pathways

Dihydroresveratrol has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. Its mechanisms of action often involve the regulation of cellular metabolism, inflammation, and cell fate.

AMPK/SIRT1 Signaling Pathway

Dihydroresveratrol is a known activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] Activation of AMPK, a central regulator of cellular energy homeostasis, subsequently influences downstream targets such as SIRT1, leading to beneficial metabolic effects.[9][10] This pathway is crucial for its anti-adipogenic and insulin-sensitizing effects.[9][10]



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